cis-Vaccenic acid

説明

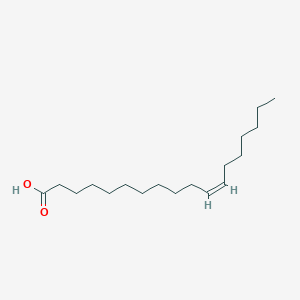

Structure

3D Structure

特性

IUPAC Name |

(Z)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881242 | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-17-2 | |

| Record name | cis-Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Vaccenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-11-Octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of cis-Vaccenic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid, is emerging from the shadow of its more-studied isomers as a significant biomolecule with diverse physiological roles. Endogenously synthesized from palmitoleic acid, cVA is a key product of lipid metabolism pathways involving enzymes such as Stearoyl-CoA Desaturase 1 (SCD1) and Elongase 5 (ELOVL5). Recent research has implicated cVA in a range of biological processes, from regulating cellular signaling cascades like the mTORC2-Akt-FOXO1 pathway to influencing cell viability in oncogenic contexts, particularly prostate cancer. Furthermore, studies have linked plasma phospholipid levels of cVA to cardiometabolic health markers, including insulin (B600854) resistance, and have identified its potential as a therapeutic agent for hemoglobinopathies by inducing γ-globin synthesis. This technical guide provides an in-depth review of the biological significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways to support further research and drug development efforts.

Metabolism and Biosynthesis

This compound ((Z)-11-Octadecenoic acid) is an 18-carbon monounsaturated fatty acid. Its synthesis is intrinsically linked to the activity of two key enzymes in lipid metabolism: Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Elongase 5 (ELOVL5).

The primary pathway for cVA biosynthesis begins with the saturated fatty acid palmitate (16:0). SCD1 introduces a double bond to produce palmitoleic acid (16:1n-7). Subsequently, ELOVL5 catalyzes a two-carbon addition to elongate palmitoleic acid into this compound (18:1n-7).[1][2] This pathway is crucial, as the products, particularly cVA, have been shown to be more than simple metabolic intermediates, acting as signaling molecules that influence major cellular pathways.[2][3]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic this compound synthesis in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic this compound synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to cis-11-Octadecenoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cis-11-Octadecenoic acid, also known as vaccenic acid. The document covers its historical discovery, the evolution of its chemical synthesis, its physicochemical properties, and its emerging roles in cellular signaling pathways, offering valuable insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

cis-11-Octadecenoic acid was first identified in 1928 by S.H. Bertram in animal fats and butter.[1] The name "vaccenic acid" is derived from the Latin word vacca, meaning cow, reflecting its initial source. Early research focused on its isolation and characterization from natural sources. While the trans isomer, trans-vaccenic acid, is the more common isomer in ruminant fats, the cis isomer is notably found in sources like sea buckthorn oil.[2][3]

Initial Isolation and Characterization

-

Saponification: The fat or oil was treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to hydrolyze the triglycerides into glycerol (B35011) and free fatty acids (as salts).

-

Acidification: The resulting soap solution was then acidified to protonate the fatty acid salts, yielding the free fatty acids.

-

Solvent Extraction: The mixture of free fatty acids was extracted using a nonpolar solvent like ether or petroleum ether.

-

Fractional Distillation or Crystallization: The separation of individual fatty acids was a significant challenge. Methods like fractional distillation of the methyl esters of the fatty acids under reduced pressure or low-temperature crystallization were employed to separate fatty acids based on their boiling points or solubilities. The different melting points of the saturated and unsaturated fatty acids, and even between different unsaturated fatty acid isomers, allowed for their separation through repeated crystallization at low temperatures.

Through these meticulous and labor-intensive processes, Bertram was able to isolate and identify the novel 18-carbon monounsaturated fatty acid and determine the position of the double bond at the 11th carbon.

Chemical Synthesis

The chemical synthesis of cis-11-Octadecenoic acid has evolved significantly since its discovery, driven by the need for pure standards for research and as a precursor for the synthesis of other complex molecules.

Early Synthetic Approaches

Ahmad, Bumpus, and Strong (1948): One of the earliest reported syntheses of both cis- and trans-11-octadecenoic acids was described by Ahmad, Bumpus, and Strong in 1948.[4] While the full experimental details from the original publication are not provided here, the general strategy likely involved multi-step classical organic reactions to construct the 18-carbon chain with the double bond at the desired position and stereochemistry.

Weedon (1954): In 1954, B.C.L. Weedon reported a synthesis of cis- and trans-octadec-11-enoic acid.[2] This work was part of a broader investigation into anodic syntheses. The specific details of the experimental protocol from this publication are not fully detailed here but represented a significant advancement in the controlled synthesis of this fatty acid.

Modern Synthetic Protocol: The Wittig Reaction

A more recent and practical synthesis of high-purity cis-11-octadecenoic acid was reported by Yuasa and Horizoe in 2019, utilizing the Wittig reaction.[2][5] This method provides good yield and high cis-selectivity.

Experimental Protocol (Yuasa and Horizoe, 2019):

-

Preparation of the Wittig Salt: 10-methoxycarbonyldecyltriphenylphosphonium bromide is prepared by reacting methyl 11-bromoundecanoate with triphenylphosphine (B44618) in acetonitrile (B52724) at 80°C for 24 hours.

-

Wittig Reaction: The Wittig salt is reacted with n-heptanal in tetrahydrofuran (B95107) (THF) at -50°C using potassium t-butoxide as the base. This reaction yields methyl cis-11-octadecenoate with approximately 95% cis-selectivity and a 79% yield.

-

Hydrolysis: The resulting methyl ester is hydrolyzed to the free fatty acid using a 10% aqueous sodium hydroxide solution in methanol (B129727) at 70°C for 3 hours.

-

Purification: The crude cis-11-octadecenoic acid is purified by recrystallization from methanol at -20°C. This step is crucial for removing the trans-isomer and other impurities, yielding the final product with a purity of over 99%.

Physicochemical and Spectroscopic Data

The physicochemical properties of cis-11-octadecenoic acid are distinct from its trans-isomer. The cis configuration introduces a kink in the fatty acid chain, leading to a lower melting point and different packing properties in biological membranes.

| Property | cis-11-Octadecenoic Acid | trans-11-Octadecenoic Acid |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol | 282.47 g/mol |

| CAS Number | 506-17-2 | 693-72-1 |

| Melting Point | 14-15 °C | 44 °C[6] |

| Boiling Point | 150 °C at 0.03 mmHg | 398.2 °C at 760 mmHg[7] |

| Density | 0.887 g/mL at 25 °C | 0.899 g/cm³[7] |

| Refractive Index | n²⁰/D 1.459 | n/a |

| ¹H NMR (CDCl₃, ppm) | 5.35 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (m, 2H, -CH₂CH₂COOH), 1.25-1.34 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)[5] | 5.39 (m, 2H, -CH=CH-), 2.36 (t, 2H, -CH₂COOH), 1.97 (m, 4H, -CH₂-CH=CH-CH₂-), 1.64 (m, 2H, -CH₂CH₂COOH), 1.27-1.33 (m, 20H, -(CH₂)₁₀-), 0.89 (t, 3H, -CH₃)[8] |

| ¹³C NMR (CDCl₃, ppm) | ~180 (COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~22-32 (aliphatic CH₂), ~14 (-CH₃)[9][10] | ~180 (COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~22-32 (aliphatic CH₂), ~14 (-CH₃)[8] |

| IR (neat, cm⁻¹) | 3004 (C-H stretch, vinyl), 2926, 2855 (C-H stretch, alkyl), 1710 (C=O stretch, acid), 1462, 1413, 1287[5] | Similar to cis-isomer with characteristic trans C-H bend around 965 cm⁻¹ |

Signaling Pathways and Biological Activities

cis-11-Octadecenoic acid is not merely a structural component of lipids but also an active signaling molecule with potential therapeutic applications.

Anti-inflammatory Effects

cis-11-Octadecenoic acid has demonstrated anti-inflammatory properties by modulating the expression of key adhesion molecules involved in the inflammatory cascade.

Experimental Evidence: In human microvascular endothelial cells (HMECs), treatment with cis-11-octadecenoic acid was shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) that were induced by inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[11]

Proposed Signaling Pathway: The expression of VCAM-1 and ICAM-1 is primarily regulated by the transcription factor NF-κB. It is proposed that cis-11-octadecenoic acid interferes with the NF-κB signaling pathway, thereby reducing the transcription of these adhesion molecules.

Induction of γ-Globin Synthesis

A significant area of research for cis-11-octadecenoic acid is its potential to induce the expression of the γ-globin gene.[1] Increased production of fetal hemoglobin (HbF, α₂γ₂) can be a therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.

Experimental Evidence: Studies have shown that cis-vaccenic acid can induce the differentiation of erythroid progenitor cells and upregulate γ-globin gene expression.[1]

Proposed Signaling Pathway: The switch from γ-globin to β-globin expression after birth is regulated by a complex network of transcription factors, including BCL11A and KLF1. BCL11A is a potent repressor of γ-globin expression. It is hypothesized that cis-11-octadecenoic acid may directly or indirectly lead to the downregulation of BCL11A, thereby derepressing the γ-globin gene and promoting HbF synthesis.

Conclusion and Future Directions

cis-11-Octadecenoic acid, since its discovery nearly a century ago, has transitioned from being a simple structural component of fats to a molecule of significant biological interest. Its anti-inflammatory properties and its potential as an inducer of fetal hemoglobin open up new avenues for therapeutic interventions in a range of diseases, from cardiovascular conditions to genetic blood disorders.

Future research should focus on elucidating the precise molecular targets and upstream signaling pathways of cis-11-octadecenoic acid. Identifying the specific receptors or cellular sensors that mediate its effects will be crucial for the rational design of novel therapeutics. Furthermore, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential and safety profile of cis-11-octadecenoic acid and its derivatives. The continued exploration of this fascinating fatty acid holds promise for the development of new treatments for a variety of human diseases.

References

- 1. This compound induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response [scirea.org]

- 3. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A synthesis of cis-11-octadecenoic and trans-11-octadecenoic (vaccenic) acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.scirea.org [article.scirea.org]

- 6. 693-72-1 CAS MSDS (TRANS-11-OCTADECENOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. trans-11-octadecenoic acid | CAS#:143-25-9 | Chemsrc [chemsrc.com]

- 8. Vaccenic Acid | C18H34O2 | CID 5281127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Dietary Sources of cis-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (cVA), or (11Z)-octadec-11-enoic acid, is an omega-7 monounsaturated fatty acid that has garnered increasing interest within the scientific community. While its isomer, trans-vaccenic acid, is the more predominantly studied ruminant-derived fatty acid, cVA possesses unique metabolic roles and potential physiological effects. This technical guide provides an in-depth overview of the primary natural dietary sources of this compound, detailed methodologies for its quantification, and an exploration of its metabolic pathways.

Natural Dietary Sources of this compound

The primary natural sources of this compound are found in both the plant and animal kingdoms. While present in smaller quantities than many other fatty acids, its dietary intake can be significant depending on food choices.

Ruminant-Derived Products: Dairy and Meat

This compound is a component of the complex fatty acid profile of milk and meat from ruminant animals such as cows, sheep, and goats. It is an intermediate in the biohydrogenation of polyunsaturated fatty acids in the rumen. However, quantitative data specifically for the cis-isomer is often limited in the literature, with many studies focusing on the more abundant trans-vaccenic acid. Grass-fed animals tend to have higher levels of various beneficial fatty acids, and while specific data for cVA is sparse, it is plausible that its concentration is influenced by the animal's diet[1][2].

Plant-Based Sources: Sea Buckthorn

A significant plant-based source of this compound is sea buckthorn (Hippophae rhamnoides) oil[3]. The oil extracted from the berries of this plant contains a unique fatty acid profile, with notable concentrations of cVA.

Human Milk

This compound is also a natural component of human milk, contributing to the complex lipid profile essential for infant development[4][5]. The concentration of fatty acids in human milk can be influenced by the maternal diet[6].

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the available quantitative data for this compound in various natural sources. It is important to note that data specifically isolating the cis-isomer in ruminant products is not widely available in existing literature.

Table 1: this compound Content in Sea Buckthorn Oil

| Cultivar/Part | This compound (% of total fatty acids) | Reference |

| Seed Oil | 5 - 7% | [7] |

| Pulp Oil | Not specified | |

| Whole Berry Oil | 3 - 8% | [7] |

| Iranian Wild Populations (Seed Oil) | 2.2 - 2.8% | [8] |

Table 2: Vaccenic Acid Isomers in Dairy Products (Note: Primarily trans-vaccenic acid)

| Dairy Product | Total Vaccenic Acid (% of total fatty acids) | Predominant Isomer | Reference |

| Cow's Milk | ~2.7% | trans-11 | [9][10] |

| Cheese (various) | Varies widely (0.05 to 2.86 g/100g total fatty acids for CLA, a downstream product) | trans-11 (precursor to CLA) | [11] |

| Butter | Not specified | trans-11 | [12] |

Table 3: Vaccenic Acid in Ruminant Meats (Note: Primarily trans-vaccenic acid)

| Meat Type | Diet | trans-Vaccenic Acid Level | Reference |

| Beef | Grass-fed | Higher than grain-fed | [1][2] |

| Beef | Grain-fed | Lower than grass-fed | [1][2] |

Note: The majority of available literature on vaccenic acid in dairy and meat focuses on the trans-isomer due to its higher concentration and role as a precursor to conjugated linoleic acid (CLA). Further research is required to quantify the cis-isomer in these sources specifically.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction

The initial step involves the extraction of total lipids from the food matrix. The Folch and Bligh & Dyer methods are standard procedures for this purpose.

-

Folch Method (for general food samples):

-

Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid residues.

-

Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Bligh & Dyer Method (suitable for samples with high water content):

-

Homogenize the sample with a chloroform:methanol:water (1:2:0.8, v/v/v) mixture to form a single phase.

-

Add additional chloroform and water to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8, v/v/v).

-

Centrifuge to facilitate phase separation.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent to obtain the total lipid extract.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the extracted lipids must be converted to their more volatile methyl esters.

-

Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

-

To the dried lipid extract, add a 12-14% solution of boron trifluoride (BF₃) in methanol.

-

Heat the mixture in a sealed tube at 60-100°C for a specified time (e.g., 30-60 minutes).

-

After cooling, add water and a non-polar solvent such as hexane (B92381) or heptane.

-

Vortex the mixture and allow the layers to separate.

-

The upper hexane/heptane layer containing the FAMEs is collected for GC analysis.

-

-

Base-Catalyzed Transesterification (using Methanolic KOH or NaOH):

-

Dissolve the lipid extract in a suitable solvent (e.g., hexane).

-

Add a solution of potassium hydroxide (B78521) or sodium hydroxide in methanol.

-

Agitate the mixture at room temperature for a short period (e.g., 5-10 minutes).

-

Add water and centrifuge to separate the phases.

-

The upper organic layer containing the FAMEs is ready for GC analysis. Note: This method is primarily for transesterification of glycerolipids and will not esterify free fatty acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include those with a high cyanopropyl content (e.g., SP-2560, CP-Sil 88, or BPX70).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split or splitless injection, depending on the concentration of the sample.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of fatty acids. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) is commonly used.

-

Scan Range: A mass range of m/z 50-500 is typically sufficient to capture the characteristic fragmentation patterns of FAMEs.

-

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is synthesized from palmitoleic acid (16:1n-7) through the action of the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (Elovl5). This pathway is implicated in the regulation of cellular metabolism.

Caption: Biosynthesis of this compound from Palmitoleic Acid by Elovl5.

Signaling Pathway Involving this compound

The synthesis of this compound by Elovl5 has been shown to regulate the mTORC2-Akt-FOXO1 signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and metabolism.

Caption: Regulation of the mTORC2-Akt-FOXO1 pathway by this compound.

Experimental Workflow for Studying Dietary this compound

This diagram illustrates a typical experimental workflow to investigate the effects of dietary this compound on plasma lipids and lipoproteins, based on animal studies.

Caption: Workflow for a dietary intervention study on this compound.

Conclusion

This compound is a naturally occurring fatty acid with distinct dietary sources and metabolic pathways. While ruminant products are known sources, quantitative data for the cis-isomer remains an area for further research. In contrast, sea buckthorn oil stands out as a significant plant-based source. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound in various matrices. The elucidation of its role in metabolic signaling pathways underscores the importance of continued investigation into the physiological effects of this unique fatty acid. This guide serves as a foundational resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development, aiming to stimulate further exploration into the contributions of this compound to health and disease.

References

- 1. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 4. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojs.pum.edu.pl [ojs.pum.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

cis-Vaccenic acid biosynthesis pathway in mammals

An In-depth Technical Guide to the Mammalian cis-Vaccenic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (18:1n-7) is a monounsaturated omega-7 fatty acid increasingly recognized for its role in mammalian metabolism. Unlike its isomer oleic acid (18:1n-9), this compound is primarily synthesized endogenously through a specific pathway involving the desaturation of a saturated fatty acid followed by elongation. This process is tightly regulated by a network of transcription factors responsive to nutritional and hormonal cues. Dysregulation of this pathway is associated with metabolic diseases such as obesity and diabetes. This technical guide provides a detailed overview of the core biosynthesis pathway, its complex regulatory mechanisms, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Biosynthesis Pathway

The de novo synthesis of this compound in mammals is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of lipogenic tissues like the liver and adipose tissue. The pathway begins with the common precursor for fatty acid synthesis, palmitic acid, and proceeds through two principal steps: desaturation and elongation.

-

Desaturation of Palmitoyl-CoA: The pathway initiates with the desaturation of the 16-carbon saturated fatty acid, palmitoyl-CoA (16:0). The enzyme Stearoyl-CoA Desaturase 1 (SCD1) , also known as Δ9-desaturase, introduces a single double bond at the n-7 position (the 9th carbon from the carboxyl end), converting palmitoyl-CoA into palmitoleoyl-CoA (16:1n-7) .[1][2][3] SCD1 is a key rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[2][4]

-

Elongation of Palmitoleoyl-CoA: Subsequently, palmitoleoyl-CoA is elongated by the addition of a two-carbon unit. This reaction is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (Elovls) .[5][6] Specifically, Elovl6 and potentially Elovl5 are responsible for elongating C16 fatty acids.[5][7] This elongation step converts palmitoleoyl-CoA (16:1n-7) into cis-vaccenoyl-CoA (18:1n-7) , the activated form of this compound.[8][9]

Figure 1: Core biosynthesis pathway of this compound.

Regulation of the Biosynthesis Pathway

The expression and activity of the key enzymes in the this compound pathway, SCD1 and the Elovls, are meticulously controlled by a network of transcription factors that respond to the metabolic state of the organism.

-

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a master regulator of lipogenesis. In response to high insulin (B600854) and glucose levels, SREBP-1c is activated and induces the transcription of both SCD1 and ELOVL6 genes.[5][7] This links carbohydrate intake directly to the synthesis of monounsaturated fatty acids.

-

Liver X Receptor (LXR): LXR, a nuclear receptor that senses cellular oxysterol levels, can also activate the expression of SREBP-1c, thereby indirectly promoting the synthesis of this compound.[7]

-

Peroxisome Proliferator-Activated Receptor α (PPARα): In contrast to SREBP-1, PPARα activation, typically occurring during fasting or through the action of fibrate drugs, promotes fatty acid oxidation. However, studies show that PPARα is also required for the induction of ELOVL5, ELOVL6, and desaturase genes.[5][7]

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels and directly stimulates the expression of lipogenic genes, including ELOVL6 and SCD1.[5][7]

In conditions like obesity and diabetes, the expression of these enzymes is often dysregulated. For instance, in leptin-deficient obese mice, increased nuclear SREBP-1 content correlates with the induction of Elovl-5, Elovl-6, and SCD1, leading to a massive accumulation of monounsaturated fatty acids, including 18:1n-7.[5][7]

Figure 2: Transcriptional regulation of key biosynthetic enzymes.

Quantitative Data Summary

The synthesis of this compound and the expression of its biosynthetic enzymes are altered in various metabolic states. The following table summarizes key quantitative findings from studies in mammalian models.

| Condition | Model/Tissue | Parameter | Observation | Reference |

| Obesity (Leptin-deficient) | Mouse Liver (Lepob/ob) | Fatty Acid Content | Massive accumulation of 18:1n-7 and 18:1n-9 in neutral lipids. | [5],[7] |

| Obesity (Leptin-deficient) | Mouse Liver (Lepob/ob) | Gene Expression | Induction of Elovl-5, Elovl-6, and Δ9D expression. | [5],[7] |

| Diabetes (Streptozotocin-induced) | Rat Liver | Gene Expression | Suppression of Elovl-6 and Δ9D expression. | [5],[7] |

| High Fat Diet (Glucose-intolerant) | Mouse Liver | Gene Expression | Suppression of Elovl-6 and Δ9D expression. | [5],[7] |

| trans-Vaccenic Acid Supplementation | Lactating Rat Mammary Gland | t11,c13-CLA Content | 0.06% of total fatty acids (produced from trans-vaccenate). | [10] |

| Vaccenic Acid Supplementation | Human Milk | 13C-VA Enrichment | Reached maximal enrichment of 7.6% at 18 hours post-ingestion. | [11] |

Experimental Protocols

Investigating the this compound biosynthesis pathway requires robust methodologies for lipid analysis and gene expression quantification.

Protocol: Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of this compound and other fatty acids in biological samples.

1. Lipid Extraction (Folch Method) a. Homogenize ~50-100 mg of tissue or cell pellet in a glass tube. b. Add 20 volumes of a 2:1 (v/v) chloroform (B151607):methanol mixture.[12] c. Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0) for quantification. d. Vortex vigorously for 1 minute and agitate for 20 minutes at room temperature. e. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add 2 mL of 2.5% H2SO4 in methanol.[12] b. Seal the tube and heat at 80°C for 1 hour.[12] c. After cooling, add 1 mL of water and 1 mL of hexane (B92381) to extract the FAMEs. d. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[12] e. Repeat the hexane extraction and pool the extracts. f. Evaporate the hexane under nitrogen and reconstitute in a small volume of hexane for injection.

3. GC-MS Analysis a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, CP-Sil 88).[12][13] c. Injection: Inject 1 µL of the FAME sample. d. GC Program: Set an appropriate temperature gradient to separate FAMEs based on chain length and unsaturation (e.g., initial temp 100°C, ramp to 240°C). e. MS Detection: Operate the mass spectrometer in scan mode to identify FAMEs based on their mass spectra and retention times compared to known standards. Use selected ion monitoring (SIM) for targeted quantification. f. Quantification: Calculate the concentration of each fatty acid relative to the internal standard.

Figure 3: Experimental workflow for fatty acid analysis by GC-MS.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of mRNA levels of key enzymes like SCD1 and ELOVL6.

1. RNA Extraction a. Homogenize ~30-50 mg of tissue or cells in 1 mL of a suitable lysis reagent (e.g., TRIzol). b. Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol. c. Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis a. In a PCR tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers. b. Denature at 65°C for 5 minutes, then chill on ice. c. Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer. d. Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).

3. Quantitative PCR (qPCR) a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (SCD1, ELOVL6) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green). b. Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis a. Determine the cycle threshold (Ct) for each gene in each sample. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping). c. Calculate the relative expression levels using the ΔΔCt method by comparing the ΔCt of the experimental samples to a control sample.

Conclusion

The biosynthesis of this compound is a fundamental pathway in mammalian lipid metabolism, converting saturated fat into a specific monounsaturated fatty acid. The pathway's core enzymes, SCD1 and Elovl6, are critical control points, regulated by a concert of transcription factors that sense the body's nutritional status. Understanding this pathway and its regulation is crucial for developing therapeutic strategies for metabolic disorders where lipid metabolism is impaired. The methodologies outlined provide a robust framework for researchers to quantitatively investigate this pathway and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolon.com [metabolon.com]

- 10. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

A Technical Guide to cis-Vaccenic Acid Metabolism and Elongation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-vaccenic acid (cVA), a monounsaturated omega-7 fatty acid (18:1n-7), is an important intermediate in lipid metabolism.[1] Unlike its more commonly known isomer, oleic acid (18:1n-9), cVA is synthesized through the elongation of palmitoleic acid (16:1n-7).[2] It is found in ruminant fats and dairy products, but is also endogenously synthesized in humans.[2][3] Recent research has highlighted cVA's significant role in various cellular processes, moving it from a simple metabolic intermediate to a bioactive lipid with implications in metabolic diseases and oncology.[4][5] For instance, cVA has been identified as a critical oncogenic factor in prostate cancer, where it is required for cell viability.[5] This guide provides an in-depth overview of the core metabolic pathways of cVA, its elongation products, associated signaling cascades, and the experimental methodologies used for its study.

Anabolic Pathways: Synthesis of this compound

The primary pathway for endogenous cVA synthesis is the elongation of palmitoleic acid (16:1n-7). This process involves a two-carbon extension reaction catalyzed by specific enzymes in the endoplasmic reticulum.

Key Enzymes and Steps

-

SCD1-mediated Desaturation: The synthesis pathway begins with the desaturation of the saturated fatty acid palmitate (16:0) to form palmitoleate (B1233929) (16:1n-7). This reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1).[5]

-

ELOVL-mediated Elongation: Palmitoleate is then elongated to cVA (18:1n-7) by enzymes from the Elongation of Very Long Chain Fatty Acids (ELOVL) family.[6] Studies have specifically implicated ELOVL5 and ELOVL7 in this elongation step.[7][8] For example, overexpression of ELOVL7 in goat mammary epithelial cells leads to a significant increase in the concentration of vaccenic acid.[8] While ELOVL6 is critical for elongating palmitate to stearate, it is not the sole enzyme responsible for elongating palmitoleate, suggesting other ELOVLs can perform this function.[6]

Catabolic Pathways: Degradation of this compound

This compound, like other fatty acids, can be broken down for energy through mitochondrial and peroxisomal β-oxidation.

β-Oxidation

The catabolism of cVA follows the standard β-oxidation spiral, with some modifications required to handle the cis-double bond. The process yields acetyl-CoA, which can enter the citric acid cycle. Studies comparing the oxidation rates of various C18:1 isomers in rat heart mitochondria found that vaccenoyl-CoA was oxidized more rapidly than its trans-isomer, elaidoyl-CoA, but more slowly than oleoyl-CoA at most concentrations.[9] Further research in rat livers showed that the peroxisomal β-oxidation rate for cis-vaccenoyl-CoA was significantly lower than that for cis-palmitoleoyl-CoA.[10] This suggests that the degradation rate of cVA is carefully regulated and is slower than its precursor, potentially allowing for its accumulation and use in other metabolic pathways.[10]

Elongation Products and Further Conversions

This compound is not an end-product and serves as a substrate for further elongation and desaturation reactions, leading to the formation of other bioactive lipids.

Elongation

This compound can be further elongated to produce longer-chain monounsaturated fatty acids. For example, in bovine adipocyte cultures, isotopic labeling confirmed that cVA can be elongated to 20:1 cis-13.[11]

Conversion to Conjugated Linoleic Acid (CLA)

A significant metabolic fate of cVA is its conversion to cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), also known as rumenic acid.[12] This conversion is catalyzed by the enzyme Δ9-desaturase (the same SCD1 enzyme involved in its synthesis pathway) and occurs endogenously in humans and other mammals.[13][14] Studies in lactating women have confirmed this bioconversion, demonstrating that dietary vaccenic acid is a direct precursor to a portion of the CLA found in milk.[15] The conversion rate in humans has been estimated to be approximately 19%.[13][16]

Role in Signaling and Cellular Processes

This compound is increasingly recognized as a signaling molecule with diverse biological effects.

-

mTORC2-Akt-FoxO1 Pathway: CVA has been identified as a mediator of the mTORC2-Akt-FoxO1 signaling pathway, which is crucial for regulating cellular metabolism, growth, and survival.[7]

-

Oncogenesis: In prostate cancer, cVA is a critical product of the androgen-regulated enzyme ELOVL5.[5] It is required for cancer cell viability and is incorporated into mitochondrial phospholipids, particularly cardiolipins, thereby regulating mitochondrial homeostasis and programmed cell death pathways like apoptosis and ferroptosis.[5]

-

Metabolic Health: Plasma levels of cVA have been inversely associated with markers of insulin (B600854) resistance and the risk of heart failure.[4][17] This suggests a protective role in metabolic syndrome, though the mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound metabolism.

Table 1: Relative β-Oxidation Rates of C18:1 Acyl-CoA Esters

| Substrate | Relative Oxidation Rate | Source Organism/Tissue |

|---|---|---|

| Oleoyl-CoA (18:1n-9) | Higher than Vaccenoyl-CoA | Rat Heart Mitochondria[9] |

| Vaccenoyl-CoA (18:1n-7) | Intermediate | Rat Heart Mitochondria[9] |

| Elaidoyl-CoA (trans-18:1n-7) | Lower than Vaccenoyl-CoA | Rat Heart Mitochondria[9] |

Data from a comparative study on oxidation rates.[9]

Table 2: Peroxisomal β-Oxidation Activity in Rat Liver

| Substrate | Relative Activity |

|---|---|

| cis-Palmitoleoyl-CoA (16:1n-7) | 1.00 |

| cis-Vaccenoyl-CoA (18:1n-7) | 0.66 |

| Oleoyl-CoA (18:1n-9) | 0.64 |

Data normalized to the activity of cis-palmitoleoyl-CoA.[10]

Table 3: Effects of ELOVL7 Overexpression on Fatty Acid Composition

| Fatty Acid | Change upon ELOVL7 Overexpression | Source Organism/Tissue |

|---|---|---|

| Palmitoleic Acid (16:1n-7) | Significantly Decreased | Goat Mammary Epithelial Cells[8][18] |

| Oleic Acid (18:1n-9) | Significantly Decreased | Goat Mammary Epithelial Cells[8][18] |

| Vaccenic Acid (18:1n-7) | Significantly Increased | Goat Mammary Epithelial Cells[8][18] |

Qualitative summary of significant changes reported.[8][18]

Experimental Protocols

Accurate analysis of cVA and its metabolites is crucial for research. The standard method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Protocol: Fatty Acid Analysis from Biological Samples via GC-MS

This protocol provides a generalized workflow for the extraction and quantification of total fatty acids from cells, tissues, or plasma.

1. Lipid Extraction (Modified Folch Method): [19][20]

-

Start with a known quantity of sample (e.g., cell pellet, homogenized tissue). Add an internal standard containing deuterated fatty acids.[21]

-

Add cold methanol to precipitate proteins and vortex thoroughly.[20]

-

Add chloroform (typically a 2:1 chloroform:methanol v/v ratio) and vortex. Incubate on ice for 10 minutes.[20]

-

Add water to induce phase separation and centrifuge at low speed (e.g., 600 x g for 5 minutes).[20]

-

Carefully collect the lower organic (chloroform) layer, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen or using a speed vacuum.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs): [19][22]

-

Resuspend the dried lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4 or boron trifluoride-methanol reagent).[19][22]

-

Heat the mixture in a sealed glass tube at 80-100°C for 1 hour to convert fatty acids to their corresponding FAMEs.

-

After cooling, add n-hexane and water to the mixture and vortex to extract the FAMEs into the upper hexane (B92381) layer.

-

Collect the hexane layer for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [19][21]

-

Inject 1 µL of the FAME-containing hexane solution into the GC-MS system.

-

Use a long, polar capillary column (e.g., 100m SP-2560 or CP-Sil 88) designed for FAME separation.[22]

-

Set an appropriate oven temperature program to resolve FAMEs based on chain length, degree of unsaturation, and isomer position.

-

Identify individual FAME peaks based on their retention times compared to known standards and their mass spectra.

-

Quantify the peak areas for each fatty acid relative to the internal standard to determine their concentration in the original sample.[22]

Conclusion

This compound is a metabolically active fatty acid with a complex and highly regulated metabolism. Its synthesis via elongation, its catabolism through β-oxidation, and its conversion into other bioactive lipids like c9,t11-CLA underscore its central role in lipid networks. Furthermore, emerging evidence of its involvement in critical signaling pathways related to cancer and metabolic health positions cVA as a molecule of significant interest for researchers and drug development professionals. A thorough understanding of its metabolic pathways and the use of precise analytical techniques are essential for elucidating its full range of biological functions and therapeutic potential.

References

- 1. This compound | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Associations of plasma phospholipid this compound with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. beta-Oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cariboo-agricultural-research.ca [cariboo-agricultural-research.ca]

- 15. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma this compound and risk of heart failure with antecedent coronary heart disease in male physicians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. benchchem.com [benchchem.com]

- 20. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 21. lipidmaps.org [lipidmaps.org]

- 22. who.int [who.int]

The Pivotal Role of cis-Vaccenic Acid in Cell Membrane Composition and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of cis-vaccenic acid (cVA), an n-7 monounsaturated fatty acid, in the composition and function of cellular membranes. Beyond its structural contributions, cVA is an important signaling molecule, influencing a variety of cellular processes from proliferation to inflammation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and therapeutic development.

Introduction to this compound

This compound (18:1 n-7) is a naturally occurring monounsaturated fatty acid found in various biological systems. It is an isomer of the more commonly known oleic acid (18:1 n-9). While often present in smaller quantities than oleic acid, cVA plays a significant and distinct role in membrane biology and cellular signaling. Endogenously, cVA is synthesized from palmitoleic acid (16:1 n-7) through the action of the enzyme Elongation of Very Long Chain Fatty Acids 5 (ELOVL5). Its incorporation into the phospholipids (B1166683) of cell membranes can significantly alter the biophysical properties of the membrane, thereby impacting the function of membrane-associated proteins and signaling platforms.

Biosynthesis of this compound

The primary pathway for the endogenous synthesis of this compound involves the elongation of palmitoleic acid. This process is a critical control point for regulating the cellular levels of cVA.

Impact of this compound on Cell Membrane Properties

The incorporation of this compound into the phospholipid bilayer influences several key biophysical properties of the cell membrane. The presence of the cis double bond introduces a kink in the acyl chain, which disrupts the tight packing of phospholipids.

Membrane Fluidity

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. These platforms are crucial for the spatial organization of signaling molecules. The introduction of cis-unsaturated fatty acids like cVA into the membrane can alter the composition and stability of lipid rafts. By increasing the overall fluidity of the membrane, cVA may modulate the partitioning of proteins and lipids into and out of these domains, thereby influencing raft-dependent signaling pathways.

Quantitative Data Summary

The following table summarizes available quantitative data regarding the abundance of this compound in human red blood cell (RBC) membranes and its correlation with various health markers.

| Parameter | Cell/Tissue Type | Value/Observation | Reference(s) |

| Median Concentration | Human RBC Membrane | 1.69% of total fatty acids (IQR: 1.47%-2.00%) | |

| Correlation with CHD Risk | Human RBC Membrane | Inversely associated; each standard deviation increase was associated with a 21% lower odds of Coronary Heart Disease. | |

| Correlation with Insulin (B600854) Resistance | Human Plasma Phospholipids | Negatively correlated with HOMA-IR (r = -0.196, p < 0.01) in hyperlipidemic men. | |

| Abundance in Prostate Cancer | Prostate Cancer Cells | Rescues reductions in cell viability due to SCD1 inhibition. |

Role in Cellular Signaling

This compound is not merely a structural component of membranes but also an active participant in cellular signaling.

The mTORC2-Akt-FoxO1 Pathway

Recent studies have established a link between the synthesis of cVA by ELOVL5 and the activation of the mTORC2-Akt-FoxO1 signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and metabolism. The increased abundance of cVA, resulting from elevated ELOVL5 activity, leads to the induction of rictor, a key component of the mTORC2 complex. This, in turn, promotes the phosphorylation and activation of Akt, which then phosphorylates and inactivates the transcription factor FoxO1, a key regulator of gluconeogenesis.

G Protein-Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by medium to long-chain fatty acids. While the specific binding affinity of cVA to GPR40 is not well-characterized, it is plausible that cVA, as a long-chain fatty acid, could act as a ligand for this receptor. Activation of GPR40 is known to stimulate intracellular calcium signaling and other downstream pathways involved in processes like insulin secretion and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in cell membranes.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of total fatty acids from cell membranes.

Workflow Diagram

Methodology

-

Lipid Extraction:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol (B129727) (Folch method).

-

Add 0.2 volumes of 0.9% NaCl to the extract, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipid residue by adding 0.5 M methanolic potassium hydroxide (B78521) and heating at 100°C for 10 minutes.

-

Methylate the resulting fatty acid salts to fatty acid methyl esters (FAMEs) by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.

-

-

FAME Extraction:

-

After cooling, add water and hexane (B92381) to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction to ensure complete recovery.

-

-

GC-MS Analysis:

-

Inject the FAME extract onto a suitable capillary column (e.g., a polar column like a SP-2560) in a gas chromatograph coupled to a mass spectrometer.

-

Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Quantify the fatty acids by integrating the peak areas and using an internal standard (e.g., heptadecanoic acid, C17:0).

-

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity.

Methodology

-

Cell Preparation:

-

Culture cells to the desired confluency. For suspension cells, harvest by centrifugation. For adherent cells, measurements can be performed in situ on coverslips.

-

-

Probe Labeling:

-

Prepare a stock solution of TMA-DPH in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the TMA-DPH stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final concentration of 0.5-5 µM.

-

Incubate the cells with the TMA-DPH solution for 5-10 minutes at 37°C.

-

-

Fluorescence Anisotropy Measurement:

-

Wash the cells to remove excess probe.

-

Resuspend the cells in the measurement buffer.

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., 355 nm) and measure the emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm).

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.

-

-

Interpretation:

-

A lower anisotropy value indicates higher rotational freedom of the probe, which corresponds to higher membrane fluidity.

-

Isolation of Lipid Rafts

This protocol describes a detergent-free method for the isolation of lipid rafts.

Methodology

-

Cell Lysis:

-

Harvest approximately 5x108 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1 ml of hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).

-

Lyse the cells by passing them through a fine-gauge needle or by Dounce homogenization.

-

-

Sucrose (B13894) Gradient Ultracentrifugation:

-

Mix the cell lysate with an equal volume of 80% sucrose in the lysis buffer.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with successive layers of decreasing sucrose concentrations (e.g., 30% and 5%).

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

After centrifugation, a light-scattering band corresponding to the lipid rafts should be visible at the 5%/30% sucrose interface.

-

Carefully collect fractions from the top of the gradient.

-

Analyze the protein and lipid composition of each fraction. Lipid raft fractions are typically enriched in cholesterol, sphingomyelin, and specific marker proteins like flotillin and caveolin.

-

Conclusion

This compound is a critical, yet often overlooked, component of cellular membranes. Its role extends beyond simply contributing to the lipid bilayer; it is an active participant in cellular signaling, influencing pathways that govern cell fate and function. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of cVA in health and disease. A deeper understanding of how cVA modulates membrane properties and signaling cascades will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of diseases, including metabolic disorders and cancer.

Preliminary Studies on cis-Vaccenic Acid and its Role in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (CVA), an n-7 monounsaturated fatty acid, is emerging as a molecule of interest in the study of inflammatory processes. While much of the research on C18:1 isomers has historically focused on trans-vaccenic acid (TVA) due to its presence in ruminant fats and its conversion to conjugated linoleic acid (CLA), preliminary studies are beginning to shed light on the direct and independent effects of CVA. This technical guide synthesizes the current, albeit nascent, body of research on the anti-inflammatory potential of this compound, providing a resource for researchers and professionals in drug development. The guide focuses on quantitative data from key in vitro and in vivo studies, details the experimental protocols used, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies investigating the effects of this compound and its isomer, trans-vaccenic acid, on markers of inflammation.

Table 1: In Vitro Studies on Endothelial Cells

| Cell Line | Treatment | Concentration | Inflammatory Stimulus | Duration | Key Findings | Reference |

| Human Microvascular Endothelial Cells (HMEC) | This compound | 50 µg/mL | TNF-α (10 ng/mL) or LPS (20 µg/mL) | 18 hours | Suppressed VCAM-1 and ICAM-1 expression to near basal levels. | [1][2] |

| Human Microvascular Endothelial Cells (HMEC) | trans-Vaccenic Acid | 50 µg/mL | TNF-α (10 ng/mL) or LPS (20 µg/mL) | 18 hours | Suppressed VCAM-1 and ICAM-1 expression to near basal levels. | [1][2] |

| Endothelial Cell Line (EA.hy926) | This compound | 1 µM - 50 µM | TNF-α (1 ng/mL) | 48 hours | Neutral effect on TNF-α induced inflammatory responses. | [3] |

| Endothelial Cell Line (EA.hy926) | trans-Vaccenic Acid | 1 µM | TNF-α (1 ng/mL) | 48 hours | Significantly decreased supernatant levels of ICAM-1. | [3] |

| Endothelial Cell Line (EA.hy926) | trans-Vaccenic Acid | 1 µM | TNF-α (1 ng/mL) | 48 hours | Significantly downregulated NFκB1 gene expression. | [4] |

Table 2: In Vitro Studies on Intestinal Epithelial Cells

| Cell Line | Treatment | Concentration | Inflammatory Stimulus | Duration | Key Findings | Reference |

| Caco-2 | trans-Vaccenic Acid | Not specified | LPS | Not specified | Did not significantly modulate transcription of TNF-α, IL-12, or IL-6. | [5][6] |

| Caco-2 | cis-9, trans-11 CLA | Not specified | LPS | Not specified | Significantly reduced TNF-α, IL-6, and IL-12p35 mRNA expression. | [5][6] |

Table 3: In Vivo Animal Studies

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| JCR:LA-cp Rat | trans-Vaccenic Acid | 1% w/w of diet | 8 weeks | Increased jejunal concentrations of anandamide (B1667382), oleoylethanolamide, and palmitoylethanolamide; decreased mRNA expression of TNF-α and IL-1β in the jejunum. | [7] |

| JCR:LA-cp Rat | trans-Vaccenic Acid | 1.5% w/w of diet | 3 weeks | Decreased serum IL-10 concentration. | [8] |

| Murine Collagen-Induced Arthritis | trans-Vaccenic Acid | 0.5% of diet | Not specified | Reduced arthritis severity by 29%. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro Endothelial Cell Inflammation Assay

-

Objective: To investigate the effect of cis- and trans-vaccenic acid on the expression of adhesion molecules in human microvascular endothelial cells (HMECs).

-

Cell Culture: HMECs are cultured under standard conditions.

-

Induction of Inflammation: To induce the expression of adhesion molecules, cells are pre-treated with either Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL or Lipopolysaccharide (LPS) at 20 µg/mL for 12 hours.[2]

-

Fatty Acid Treatment: Following inflammatory stimulation, the cells are treated with 50 µg/mL of either this compound or trans-vaccenic acid for 18 hours.[2]

-

Analysis: The expression levels of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are determined using the Western blot technique.[1][2]

Protocol 2: In Vivo Dyslipidemia and Inflammation Model

-

Objective: To assess the effect of dietary trans-vaccenic acid on intestinal inflammation and the endocannabinoid system in a rat model of metabolic syndrome.

-

Animal Model: Male JCR:LA-cp rats, which spontaneously develop obesity, insulin (B600854) resistance, and dyslipidemia, are used.

-

Diets: Rats are assigned to one of four diets for 8 weeks:

-

Control Diet

-

Control Diet with 1% w/w trans-Vaccenic Acid (VA)

-

Control Diet with 1% w/w cis-9, trans-11 Conjugated Linoleic Acid (CLA)

-

Control Diet with 1% w/w VA + 0.5% w/w CLA[7]

-

-

Sample Collection and Analysis:

-

Jejunal tissue is collected to measure concentrations of endocannabinoids (e.g., anandamide) and related N-acylethanolamines.

-

The protein abundance of fatty acid amide hydrolase (FAAH), the degrading enzyme for anandamide, is assessed.

-

The mRNA expression of inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β), in the jejunum is quantified.[7]

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of vaccenic acid isomers are thought to be mediated through several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these proposed mechanisms.

Caption: Workflow for assessing the anti-inflammatory effects of vaccenic acid on endothelial cells.

Caption: Potential mechanisms of this compound's anti-inflammatory action.

Caption: Inhibition of the NF-κB pathway as a potential anti-inflammatory mechanism.

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 18-carbon cis and trans fatty acids on inflammatory responses of cultured human endothelial cells - ePrints Soton [eprints.soton.ac.uk]

- 5. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asset.library.wisc.edu [asset.library.wisc.edu]

cis-Vaccenic acid as a potential biomarker for metabolic diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. In recent years, circulating fatty acid profiles have emerged as a promising source of novel biomarkers. Among these, cis-vaccenic acid (cVA), an omega-7 monounsaturated fatty acid, has garnered significant attention for its potential role in metabolic health. This technical guide provides a comprehensive overview of the current scientific evidence supporting cVA as a biomarker for metabolic diseases, details relevant experimental protocols, and visualizes key biological pathways.

Core Concepts: this compound and Metabolism

This compound (18:1n-7) is a naturally occurring fatty acid found in dairy products and ruminant fats, and it can also be endogenously synthesized. The primary endogenous pathway involves the elongation of palmitoleic acid (16:1n-7)[1]. This sets it apart from its trans isomer, trans-vaccenic acid, which is primarily obtained from dietary sources[2][3]. The distinct metabolic effects of cVA are a subject of ongoing research, with evidence suggesting its involvement in insulin (B600854) sensitivity, lipid metabolism, and inflammation.

Data Presentation: Quantitative Associations with Metabolic Diseases

Numerous studies have investigated the association between circulating levels of this compound and various metabolic parameters and disease outcomes. The following tables summarize key quantitative findings from human observational studies.

| Table 1: Association of this compound with Insulin Resistance Markers in Non-Diabetic Men with Hyperlipidemia | |||

| Parameter | Quartile 1 (Low cVA) | Quartile 4 (High cVA) | p-value |

| Plasma Insulin (mU/L) | 10.90 | 8.79 | < 0.05 |

| HOMA-IR | 2.82 | 2.09 | < 0.01 |

| Apolipoprotein B (g/L) | 1.29 | 1.12 | < 0.001 |

| Data adapted from a study on 231 men with newly diagnosed hyperlipidemia. Values are presented as medians.[4][5] |

| Table 2: Association of Red Blood Cell (RBC) Membrane this compound with Coronary Heart Disease (CHD) | |

| Finding | Odds Ratio (95% CI) |

| Inverse association with CHD risk (per standard deviation increase) | 0.79 (0.69–0.91) |

| Based on a prospective nested case-control study within the Physicians' Health Study.[6] |

| Table 3: Association of Plasma Phospholipid this compound with Heart Failure (HF) with Antecedent Coronary Heart Disease (CHD) | |

| Quartile of this compound | Odds Ratio (95% CI) |

| Quartile 1 (Reference) | 1.0 |

| Quartile 2 | 0.72 (0.33-1.57) |

| Quartile 3 | 0.28 (0.12-0.67) |

| Quartile 4 | 0.23 (0.09-0.58) |

| p for trend = 0.0004. Data from a nested case-control study of male physicians.[7][8][9] |

Experimental Protocols

Quantification of this compound in Human Erythrocytes

This protocol outlines a common method for analyzing the fatty acid composition of red blood cell (RBC) membranes, a reliable matrix for assessing long-term fatty acid status.

A. Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and buffy coat from RBCs.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet with an equal volume of 0.9% saline solution, centrifuge, and discard the supernatant. Repeat this wash step twice.

-

Store the packed RBCs at -80°C until analysis.

B. Fatty Acid Methyl Ester (FAME) Preparation:

-

To a known quantity of packed RBCs, add an internal standard (e.g., C17:0 or a deuterated analog of cVA).

-

Add a solution of 2:1 (v/v) chloroform:methanol (B129727) to extract total lipids. Vortex thoroughly.

-

Add 0.2 volumes of 0.9% saline, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Add 14% boron trifluoride in methanol and heat at 100°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

-

After cooling, add hexane (B92381) and water to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAME extract onto a GC-MS system equipped with a polar capillary column (e.g., SP-2560 or equivalent).

-

Use a temperature gradient program to separate the FAMEs based on their chain length, degree of unsaturation, and double bond position.

-

Identify this compound methyl ester by its retention time compared to a known standard and its characteristic mass spectrum.

-

Quantify the amount of this compound relative to the internal standard.

In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes how to assess the effect of this compound on glucose uptake in a common adipocyte cell line, 3T3-L1.

A. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

-

To induce differentiation, grow cells to confluence and then treat with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 2-3 days.

-

Maintain the cells in DMEM with 10% FBS and insulin for another 2-3 days.

-

For the remainder of the culture period, maintain the cells in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes should be visible by day 8-10.

B. This compound Treatment and Glucose Uptake Assay:

-

Seed mature 3T3-L1 adipocytes in a 96-well plate.

-

Serum-starve the cells for 2-4 hours in serum-free DMEM.

-